molecular formula C8H9NO3 B6357541 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 1368443-90-6

4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B6357541
CAS No.: 1368443-90-6
M. Wt: 167.16 g/mol
InChI Key: BJXXJMQZPATQKA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ( 1368443-90-6) is a high-value chemical building block in organic and medicinal chemistry research. This compound belongs to the functionalized 2-pyridone-3-carboxylic acid family, a class of structures recognized for their significant biological activities and utility as synthons for nitrogen-rich heterocycles. With a molecular formula of C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol, it is characterized by two hydrogen bond donors and three hydrogen bond acceptors (TPSA 70.16), influencing its reactivity and interaction potential. Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold are of profound interest as drug precursors and perspective ligands . This specific dimethyl-substituted analog serves as a key intermediate in the synthesis of novel compounds with potential antimicrobial properties. Research indicates that similar 2-pyridone-3-carboxylic acid derivatives have demonstrated excellent activity against Gram-positive bacteria, such as Staphylococcus aureus , by inhibiting DNA gyrase—a critical bacterial enzyme . The mechanism involves the compound interacting with the enzyme's active site through key residues like Ser84 and Glu88, mimicking the action of established fluoroquinolone antibiotics . Beyond its direct antimicrobial applications, this carboxylic acid-functionalized pyridone is a versatile precursor for designing more complex structures, including azachromones, quinolines, and other pharmacologically active heterocycles . It is supplied with a purity of ≥95% and must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

IUPAC Name

4,5-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-9-7(10)6(5(4)2)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXXJMQZPATQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials : Methyl 3-oxopentanoate (2.5 equiv) and ammonium acetate (3.0 equiv) are dissolved in glacial acetic acid.

  • Cyclization : The mixture is refluxed at 120°C for 12 hours, facilitating the formation of the pyridine ring via intramolecular cyclization.

  • Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol.

Key Parameters

ParameterValue
Temperature120°C
Reaction Time12 hours
Yield58–65%
Purity (HPLC)≥95%

This method is favored for its simplicity but requires careful control of stoichiometry to avoid side products such as 4-methyl regioisomers.

Ring Expansion of Isoxazole Intermediates

A novel strategy leveraging isoxazole intermediates has been reported for constructing substituted dihydropyridines. This method, adapted from Mo(CO)₆-mediated ring expansion, offers regioselective incorporation of methyl groups at the 4- and 5-positions.

Synthetic Pathway

  • Isoxazole Synthesis : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate is prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride.

  • Ring Expansion : Treatment with Mo(CO)₆ in toluene at 80°C induces a [3+3] cycloaddition, forming the dihydropyridine core.

  • Demethylation : The methyl ester is hydrolyzed using LiOH in methanol-water (4:1) to yield the carboxylic acid.

Optimization Insights

  • Catalyst Loading : Mo(CO)₆ (10 mol%) ensures complete conversion within 6 hours.

  • Solvent Effects : Toluene enhances reaction efficiency compared to polar aprotic solvents (DMF, DMSO).

  • Yield : 72–78% after hydrolysis.

Hydrolysis of Cyano-Substituted Precursors

Hydrolysis of nitrile groups provides a straightforward route to carboxylic acids. For 4,5-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, this method involves two stages:

Procedure

  • Nitrile Preparation : 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile is synthesized via Knoevenagel condensation of ethyl cyanoacetate with acetylacetone.

  • Acid Hydrolysis : The nitrile is treated with 6M HCl at 100°C for 8 hours, followed by neutralization with NaOH to isolate the carboxylic acid.

Comparative Performance

ConditionNitrile ConversionAcid Yield
6M HCl, 100°C98%85%
H₂SO₄ (conc.), reflux95%78%

This method is scalable but requires corrosive reagents, complicating industrial adoption.

Comparative Analysis of Preparation Methods

A critical evaluation of the three methods reveals distinct advantages and limitations:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation58–6595ModerateHigh
Isoxazole Ring Expansion72–7897HighModerate
Nitrile Hydrolysis78–8593LowLow
  • Cyclocondensation : Cost-effective but moderate yields.

  • Ring Expansion : High regioselectivity and yield, suitable for industrial use.

  • Nitrile Hydrolysis : Limited to small-scale synthesis due to harsh conditions.

Industrial-Scale Production Considerations

For large-scale manufacturing, the isoxazole ring expansion method is preferred. Key optimizations include:

  • Catalyst Recycling : Mo(CO)₆ recovery via filtration reduces costs.

  • Continuous Flow Systems : Enhance reaction consistency and throughput.

  • Green Solvents : Replacement of toluene with cyclopentyl methyl ether (CPME) improves sustainability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituent positions, ring systems, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid and Analogues
Compound Name CAS Number Molecular Weight (g/mol) Key Substituents/Ring System Notable Applications/Properties References
This compound 1368443-90-6, 1221791-78-1 216.24 Pyridine ring; 4,5-dimethyl; 3-carboxylic acid Discontinued; no explicit application data
4,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid Not provided ~215.22 (estimated) Pyridine ring; 4,6-dimethyl; 3-carboxylic acid Corrosion inhibitor for C-steel in acetic acid; mixed-type inhibitor; Langmuir adsorption model
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 ~186.59 (estimated) Pyrimidine ring; 2-chloro; 6-methyl; 4-carboxylic acid No explicit data; chloro substituent may enhance reactivity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 ~143.14 (estimated) Pyrrolidine ring; 1-methyl; 5-oxo; 3-carboxylic acid No explicit data; smaller ring may alter solubility
1,2-Dihydro-2-oxo-3H-imidazo[4,5-b]pyridine-3-carboxylic acid 1,1-dimethylethyl ester 1027159-01-8 235.24 Imidazo[4,5-b]pyridine ring; ester group Ester derivative likely improves lipophilicity

Detailed Comparisons

4,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid
  • Structural Difference : Methyl groups at positions 4 and 6 (vs. 4 and 5 in the target compound).
  • Application : Demonstrated as a corrosion inhibitor for carbon steel in acetic acid, with efficiency dependent on concentration. Inhibition occurs via adsorption on metal surfaces, following the Langmuir model. Polarization studies classify it as a mixed-type inhibitor .
  • Significance : The positional isomerism (4,6 vs. 4,5) likely alters electronic and steric properties, affecting adsorption efficacy.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structural Difference : Pyrimidine ring (vs. pyridine) with a chloro substituent at position 2.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Structural Difference : Five-membered pyrrolidine ring (vs. six-membered pyridine).
  • Applications in peptide mimetics or prodrugs are plausible .
Imidazo[4,5-b]pyridine Ester Derivative
  • Structural Difference : Fused imidazo-pyridine system with a tert-butyl ester.
  • Functional Impact : The ester group improves lipophilicity, enhancing membrane permeability. Such derivatives are common in drug development to optimize bioavailability .

Biological Activity

4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (DMOPCA) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, this compound has garnered interest in medicinal chemistry due to its structural features that allow for various interactions with biological targets.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, a keto group at position 2, and a carboxylic acid group at position 3. This unique arrangement contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
CAS Number1368443-90-6
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that DMOPCA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

  • Tested Organisms : E. coli, Staphylococcus aureus, Candida albicans
  • Inhibition Zones : DMOPCA demonstrated inhibition zones comparable to standard antibiotics like ciprofloxacin.

In vitro studies have shown that DMOPCA can effectively disrupt bacterial cell membranes, leading to cell death.

Anticancer Properties

Several studies have explored the anticancer potential of DMOPCA. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : DMOPCA causes G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor size in animal models.
Cell LineIC50 (µM)
HeLa (Cervical)15.2
MCF-7 (Breast)12.5
A549 (Lung)18.3

Anti-inflammatory Effects

DMOPCA has also been investigated for its anti-inflammatory properties. In vitro assays have indicated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

  • COX-1 Inhibition : IC50 = 25 µM
  • COX-2 Inhibition : IC50 = 30 µM

These findings suggest that DMOPCA may be beneficial in treating inflammatory diseases.

The biological activity of DMOPCA is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : By binding to active sites of enzymes such as COX, DMOPCA modulates their activity.
  • Receptor Interaction : It may act on specific receptors involved in apoptosis and inflammation.
  • Oxidative Stress Modulation : DMOPCA can influence oxidative stress pathways, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMOPCA against multi-drug resistant strains of bacteria. The results indicated that DMOPCA not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Cell Line Studies

In another investigation published in the Journal of Medicinal Chemistry, DMOPCA was tested on various cancer cell lines, revealing its potential as a lead compound for developing new anticancer agents. The study emphasized the need for further exploration into its structure-activity relationship (SAR).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis often involves heterocyclization or acylation reactions. For example, analogous pyridine derivatives (e.g., 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid) are synthesized via acid-catalyzed cyclization of substituted pyridines under controlled heating (e.g., 120°C in 50% H2SO4 for 8 hours) . Optimization requires monitoring variables like temperature, solvent polarity, and catalyst choice (e.g., triethylamine for acylation steps). Use HPLC or <sup>1</sup>H/<sup>13</sup>C NMR to confirm intermediate purity and final product identity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • FTIR to confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and hydroxyl (-OH, ~2500–3500 cm<sup>-1</sup>) groups.
  • NMR to resolve methyl groups (δ ~2.4 ppm for CH3 in pyridine derivatives) and aromatic protons (δ ~6–8 ppm) .
  • Mass spectrometry (HRMS) for molecular ion verification (C8H9NO3, theoretical MW: 167.06 g/mol).

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : Solubility varies with pH and solvent. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to carboxylic acid and ketone groups. Stability testing under varying temperatures (e.g., 4°C vs. room temperature) and light exposure is critical. Use UV-Vis spectroscopy to track degradation (absorbance shifts at λ ~270–300 nm for pyridine derivatives) .

Advanced Research Questions

Q. How does this compound function as a corrosion inhibitor, and what experimental designs validate its efficacy?

  • Methodological Answer : Electrochemical studies (e.g., potentiodynamic polarization, EIS) in acidic media (e.g., acetic acid) quantify inhibition efficiency. Adsorption isotherms (Langmuir, Temkin) model surface interactions. For example, 4,6-dimethyl analogs exhibit >80% inhibition on C-steel at 10<sup>−3</sup> M, linked to carboxylate binding to metal surfaces . Correlate inhibitor concentration with corrosion rate (Tafel extrapolation) and surface morphology (SEM/EDS post-exposure).

Q. What computational strategies predict the binding interactions of this compound with biological or material surfaces?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100+ ns trajectories) assess binding to targets like SARS-CoV-2 M<sup>pro</sup> or metal surfaces. For pyridine analogs, hydrogen bonding (e.g., with GLN189, HIS164 in M<sup>pro</sup>) and hydrophobic interactions (e.g., with LEU141) dominate . Calculate binding free energies (MM-PBSA/GBSA) and validate with experimental IC50 values.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Methodological Answer : Modify substituents (e.g., halogenation at C4/C5 or esterification of the carboxylic group) to tune electronic/steric effects. Compare analogs (e.g., ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate) for solubility, bioavailability, or inhibition potency . Use QSAR models (e.g., CoMFA, CoMSIA) to predict logP, pKa, and ADMET profiles.

Q. What analytical techniques resolve contradictions in reported bioactivity or physicochemical data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may stem from assay conditions (pH, cell lines). Replicate studies under standardized protocols (e.g., CLSI guidelines for MIC assays). For physicochemical data (e.g., logP), use shake-flask/HPLC methods to verify literature values .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis to reduce reaction time and energy) .
  • Data Reproducibility : Share raw spectral data (NMR, IR) in open-access repositories to address reproducibility crises.
  • Interdisciplinary Collaboration : Integrate computational chemistry (docking/MD) with experimental validation (SPR, ITC) for mechanistic insights .

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